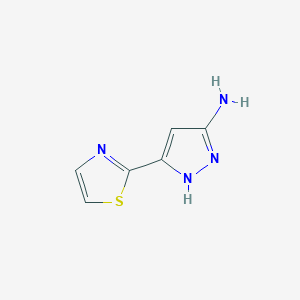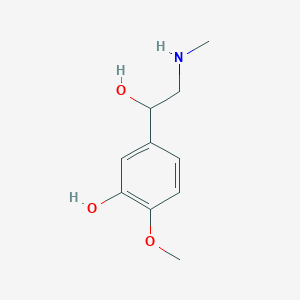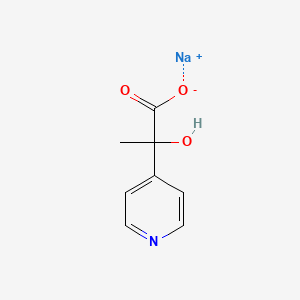
3-Amino-5-(2-thiazolyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine typically involves the reaction of thiazole derivatives with pyrazole derivatives under specific conditions. One common method involves the condensation of 2-aminothiazole with hydrazine derivatives, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often utilizing catalysts and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or acyl groups .
Applications De Recherche Scientifique
5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new drugs for treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mécanisme D'action
The mechanism of action of 5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and benzothiazole share the thiazole ring structure and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as pyrazole and 1,3,4-thiadiazole share the pyrazole ring structure and are known for their diverse pharmacological properties
Uniqueness
5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine is unique due to the combination of both thiazole and pyrazole rings in its structure. This dual-ring system enhances its chemical reactivity and biological activity, making it a valuable compound for drug development and other scientific research applications .
Propriétés
Formule moléculaire |
C6H6N4S |
|---|---|
Poids moléculaire |
166.21 g/mol |
Nom IUPAC |
5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H6N4S/c7-5-3-4(9-10-5)6-8-1-2-11-6/h1-3H,(H3,7,9,10) |
Clé InChI |
JDILFKUSASXAHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)
![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)

